molecular formula C20H16N2OS2 B3037515 4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-55-9

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B3037515
CAS No.: 478081-55-9
M. Wt: 364.5 g/mol
InChI Key: MXEPEXLNMDRTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with the molecular formula C20H16N2OS2 It is characterized by the presence of an amino group, a benzoyl group, a thiophene ring, and a sulfanyl group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and an amine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through nucleophilic substitution reactions involving a suitable thiol and an alkyl halide.

    Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and benzoyl groups can play a crucial role in binding to these targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-benzoyl-2-[(2-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
  • 4-Amino-5-benzoyl-2-[(2-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
  • 4-Amino-5-benzoyl-2-[(2-bromobenzyl)sulfanyl]-3-thiophenecarbonitrile

Uniqueness

4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(2-methylphenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c1-13-7-5-6-10-15(13)12-24-20-16(11-21)17(22)19(25-20)18(23)14-8-3-2-4-9-14/h2-10H,12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEPEXLNMDRTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144907
Record name 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478081-55-9
Record name 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478081-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-benzoyl-2-[[(2-methylphenyl)methyl]thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 2
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 4
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 5
Reactant of Route 5
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.